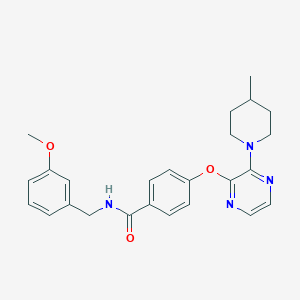

N-(3-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

This compound is a benzamide derivative featuring a pyrazine core substituted with a 4-methylpiperidin-1-yl group at the 3-position. The benzamide moiety is linked via an ether oxygen to the pyrazine ring, while the N-benzyl group is substituted with a 3-methoxy group.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-18-10-14-29(15-11-18)23-25(27-13-12-26-23)32-21-8-6-20(7-9-21)24(30)28-17-19-4-3-5-22(16-19)31-2/h3-9,12-13,16,18H,10-11,14-15,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOMOSWJJAYVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups:

- Methoxybenzyl group : Enhances lipophilicity and biological activity.

- Piperidinyl-substituted pyrazine moiety : May interact with neurotransmitter receptors or kinases.

- Benzamide linkage : Commonly associated with enzyme inhibition properties.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various diseases, such as kinases or phosphodiesterases.

- Receptor Modulation : Potential interactions with neurotransmitter receptors, which could influence neurological pathways.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. For instance, a related compound showed an IC50 of 7 nM against BTK, suggesting that structural modifications can enhance potency .

Table 1: Comparative Biological Activities

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | BTK | TBD | |

| Compound 2 (similar structure) | BTK | 7 | |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR/HER-2 | TBD |

Case Studies

Several case studies have explored the efficacy of similar benzamide derivatives in cancer treatment. For example, derivatives targeting the epidermal growth factor receptor (EGFR) and HER2 have shown promising results in inhibiting cell proliferation in breast cancer models, indicating that compounds with structural similarities may also exhibit anti-cancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzamide-pyrazine derivatives are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Benzamide: The 3-methoxy group in the target compound contrasts with 4-trifluoromethyl () and 3-chloro-4-fluoro () groups in analogs. The 4-methylpiperidin-1-yl group in the target compound introduces a branched alkyl chain, which may reduce metabolic oxidation compared to unsubstituted piperidine in analogs .

Pyrazine Core Modifications :

- All compounds retain the pyrazine-oxygen-benzamide scaffold, suggesting shared targeting of enzymes or receptors requiring planar aromatic interactions.

- The absence of substituents on the pyrazine in analogs (e.g., –8) versus the 4-methylpiperidine in the target compound may influence steric hindrance or hydrogen-bonding capacity .

Pharmacological Implications: highlights a compound structurally related to Imatinib, a tyrosine kinase inhibitor. Halogenated analogs () are common in GPCR ligands (e.g., dopamine D3 receptors), implying possible CNS applications, though this remains speculative without direct activity data .

Research Findings and Limitations

- Synthetic Routes: While and describe synthetic procedures for benzamide derivatives, none directly detail the synthesis of the target compound. This gap limits insights into scalability or purity challenges.

- Biological Data: No IC₅₀, binding affinity, or pharmacokinetic data are provided for the target compound or its analogs, restricting mechanistic conclusions.

- Computational Predictions : Molecular weight and logP values for analogs (e.g., ) suggest moderate bioavailability, but experimental validation is required.

Q & A

Q. What are the recommended synthetic routes for N-(3-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step reactions starting with the preparation of a pyrazine intermediate. Key steps include:

- Nucleophilic aromatic substitution : Coupling 4-hydroxybenzamide derivatives with a substituted pyrazine moiety under conditions optimized with solvents like THF or DMF and bases like K₂CO₃ to facilitate oxygen linkage .

- Amide bond formation : Use coupling reagents (e.g., HBTU, EDCI) for attaching the 3-methoxybenzyl group to the benzamide core, as demonstrated in piperidine-containing syntheses .

- Purification : Silica gel chromatography or recrystallization ensures high purity. Reaction temperature control (0°C to reflux) and anhydrous conditions are critical for minimizing side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- ¹H/¹³C NMR : Confirms connectivity of the methoxybenzyl (δ 3.7–4.0 ppm), pyrazine (δ 8.0–8.5 ppm), and piperidine moieties .

- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .

- Reverse-phase HPLC : Uses acetonitrile/water gradients (UV detection at 254 nm) to assess purity and resolve impurities .

- Thermal analysis (DSC/TGA) : Monitors decomposition thresholds (e.g., stability up to 40°C) .

Q. What are the key stability considerations for storing and handling this compound?

- Light sensitivity : Store in amber vials under inert gas (argon) to prevent pyrazine-oxy bond photodegradation .

- Temperature : Avoid >40°C; long-term storage at -20°C recommended .

- Moisture : Anhydrous handling prevents benzamide hydrolysis .

- Monitoring : Perform HPLC every 3 months to track degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?

- Modify three regions :

Benzamide methoxy position : Test ortho vs. para substitution for steric effects .

Pyrazine substitution : Replace 4-methylpiperidine with bulkier groups (e.g., morpholine) to assess target affinity .

N-benzyl substituents : Introduce halogens or electron-withdrawing groups to optimize logP .

- Assays : Pair kinase inhibition assays with computational docking to identify critical interactions .

Q. What computational modeling approaches predict binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding modes to kinase domains or GPCRs, focusing on pyrazine-oxygen interactions .

- MD simulations (GROMACS) : Analyzes binding stability over 100 ns trajectories; validate with mutagenesis (e.g., Ala scanning) .

- Free energy calculations (MM-PBSA) : Quantifies binding energy contributions of substituents .

Q. How to resolve contradictory solubility and bioavailability data in different solvents?

- Solubility profiling : Use shake-flask methods in DMSO, PBS (pH 7.4), and simulated gastric fluid with HPLC quantification .

- logD measurements : Determine octanol-water partitioning at physiological pH to rationalize discrepancies .

- Nanoformulation : Liposomal encapsulation improves aqueous solubility for in vivo studies .

Q. What strategies optimize regioselectivity in pyrazine functionalization during analogue synthesis?

- Directed metalation : Use LDA/TMEDA to direct substitution to position 3, followed by 4-methylpiperidine quenching .

- Pd-catalyzed C–H activation : Employ pyridinyl directing groups for selective coupling .

- Protecting groups : Shield the 2-position oxygen with TBS to prevent undesired reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.